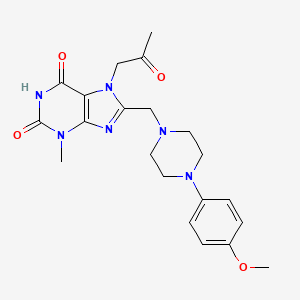

8-((4-(4-甲氧基苯基)哌嗪-1-基)甲基)-3-甲基-7-(2-氧代丙基)-1H-嘌呤-2,6(3H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

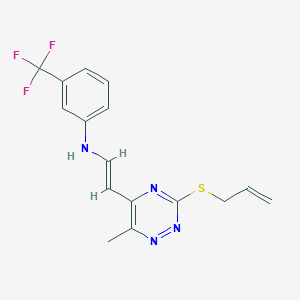

The compound is a purine derivative with potential pharmacological properties. It is structurally related to other compounds that have been studied for their biological activity, such as receptor agonism and antiplatelet effects. The compound features a purine core, which is a bicyclic aromatic heterocycle, substituted with various functional groups that could influence its binding to biological targets.

Synthesis Analysis

Although the provided data does not include a direct synthesis of the compound, it is possible to infer from related compounds that the synthesis could involve multiple steps, including the formation of the purine core, followed by the introduction of the piperazine moiety and subsequent modifications to add the methoxyphenyl and oxopropyl groups. The synthesis would likely require careful control of reaction conditions to ensure the correct regioselectivity and to protect functional groups that are sensitive to the reaction conditions.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a piperazine ring, which is known to interact with various biological targets, including receptors. The methoxyphenyl group could potentially influence the lipophilicity of the molecule, affecting its ability to cross biological membranes. The purine core is a common scaffold in many biologically active molecules, suggesting that this compound could interact with a range of biological targets.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The methoxy group could undergo demethylation under certain conditions, while the piperazine ring could participate in nucleophilic substitution reactions. The purine moiety could be involved in hydrogen bonding due to its nitrogen and oxygen atoms, which could be relevant in its interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the methoxyphenyl group suggests that the compound could have moderate lipophilicity, which would influence its solubility and distribution in biological systems. The piperazine ring could contribute to the basicity of the molecule, affecting its solubility in aqueous solutions. The purine core could contribute to the stability of the compound, as purines are known to be stable heterocycles.

The provided data does not include specific physical and chemical properties of the compound, but related compounds have been studied for their pharmacokinetic parameters, such as bioavailability, which is a crucial factor in the development of a drug. For example, a related compound, 3-methyl-8-(piperazin-1-yl)-7-(thietan-3-yl)-1-ethyl-1H-purine-2,6(3H,7H)-dione hydrochloride, showed a relative bioavailability coefficient of 0.97 upon intravenous administration in rabbit blood plasma, indicating high bioavailability .

科学研究应用

治疗用哌嗪衍生物

哌嗪衍生物表现出广泛的治疗用途,包括作为抗精神病药、抗组胺药、抗心绞痛药、抗抑郁药、抗癌药、抗病毒药、心脏保护剂、抗炎药和造影剂。对哌嗪核心的修饰导致药用潜能的显着差异,使这些化合物成为药物发现的灵活构建模块。研究表明,哌嗪可以作为中枢神经系统药剂、抗癌药、心脏保护剂、抗病毒药、抗结核药、抗炎药、抗糖尿病药和抗组胺药,以及止痛药和造影剂 (Rathi, Syed, Shin, & Patel, 2016)。

抗分枝杆菌活性

哌嗪及其类似物已证明对结核分枝杆菌具有显着的活性,包括多药耐药 (MDR) 和极端耐药 (XDR) 菌株。这突出了哌嗪作为开发有效抗分枝杆菌化合物的关键构建模块的作用。基于哌嗪的抗结核分子的设计和构效关系 (SAR) 制定可能导致更安全、更具选择性和更具成本效益的抗分枝杆菌剂,从而解决结核病治疗中的差距和利用策略 (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020)。

哌嗪和吗啉的药效团活性

由于哌嗪和吗啉类似物的药效团活性,体外和体内研究揭示了广泛的药用应用。近年来,人们开发了各种合成这些化合物衍生物的方法,展示了它们在多个治疗领域的显着药理潜力 (Mohammed, Begum, Zabiulla, & Khanum, 2015)。

川芎嗪的生物学和药理学特性

川芎嗪因其多种药理作用而被认可,包括神经保护、成骨、免疫调节、抗癌、保肝、心血管保护和抗菌活性。这展示了与哌嗪衍生物相关的天然化合物在提供多靶点替代医学解决方案方面的潜力。川芎嗪和类似化合物的药理活性可能与其对 cAMP 和 cGMP 水平的调节作用有关,为进一步研究其作用机制和治疗应用提供了有希望的途径 (Zhang, Leung, Cheung, & Chan, 2015)。

属性

IUPAC Name |

8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O4/c1-14(28)12-27-17(22-19-18(27)20(29)23-21(30)24(19)2)13-25-8-10-26(11-9-25)15-4-6-16(31-3)7-5-15/h4-7H,8-13H2,1-3H3,(H,23,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNLXVUYBTXTLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2526948.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2526949.png)

![2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526953.png)

![4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2526954.png)

![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2526959.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2526960.png)

![N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2,4-dichlorobenzyl)amine](/img/structure/B2526961.png)

![6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)